molecular formula C8H17NO2 B1280517 Ethyl 3-(isopropylamino)propanoate CAS No. 16217-22-4

Ethyl 3-(isopropylamino)propanoate

Cat. No. B1280517
CAS RN: 16217-22-4
M. Wt: 159.23 g/mol
InChI Key: BGEHOKVPALSAIX-UHFFFAOYSA-N
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Description

Ethyl 3-(isopropylamino)propanoate is a chemical compound with the molecular formula C8H17NO2 . It is used in proteomics research . The compound has a molecular weight of 159.23 g/mol .


Molecular Structure Analysis

The InChI representation of Ethyl 3-(isopropylamino)propanoate is InChI=1S/C8H17NO2/c1-4-11-8(10)5-6-9-7(2)3/h7,9H,4-6H2,1-3H3 . The Canonical SMILES representation is CCOC(=O)CCNC(C)C .


Physical And Chemical Properties Analysis

Ethyl 3-(isopropylamino)propanoate has a molecular weight of 159.23 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3. It has a rotatable bond count of 6 .

Scientific Research Applications

Proteomics Research

Ethyl 3-(isopropylamino)propanoate: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound is often used as a reagent or intermediate in the synthesis of more complex molecules that interact with proteins, aiding in the identification and understanding of protein functions, modifications, and interactions.

Pharmaceutical Synthesis

In the pharmaceutical industry, this compound serves as a key intermediate in the synthesis of various pharmaceuticals . It’s involved in the creation of active pharmaceutical ingredients (APIs) that form the basis of medications, contributing to treatments for a range of diseases.

Analytical Chemistry

Ethyl 3-(isopropylamino)propanoate: can be used in analytical chemistry for the development of analytical methods . Its predictable properties, such as boiling and melting points, make it a suitable standard for calibrating instruments like gas chromatographs and mass spectrometers.

Chemical Education

Due to its well-defined chemical and physical properties, this compound is ideal for educational purposes . It can be used in teaching laboratories to demonstrate esterification reactions, amine derivatization, and other fundamental organic chemistry processes.

Material Science

In material science, Ethyl 3-(isopropylamino)propanoate may be used in the synthesis of novel materials . Its incorporation into polymers or coatings could impart unique properties like increased flexibility or improved adhesion.

Bioconjugation Techniques

This compound is potentially useful in bioconjugation techniques, where it can be used to attach biomolecules to various surfaces or to each other . This application is crucial in the development of biosensors and diagnostic assays.

Drug Delivery Systems

Researchers may explore the use of Ethyl 3-(isopropylamino)propanoate in the design of drug delivery systems . Its chemical structure could be modified to create prodrugs or to enhance the solubility and stability of therapeutic agents.

Environmental Science

Lastly, Ethyl 3-(isopropylamino)propanoate might find applications in environmental science . It could be used in the study of chemical degradation processes or in the development of environmentally friendly solvents and reagents.

properties

IUPAC Name

ethyl 3-(propan-2-ylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-4-11-8(10)5-6-9-7(2)3/h7,9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEHOKVPALSAIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20505188
Record name Ethyl N-propan-2-yl-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(isopropylamino)propanoate

CAS RN

16217-22-4
Record name Ethyl N-propan-2-yl-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-[(propan-2-yl)amino]propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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